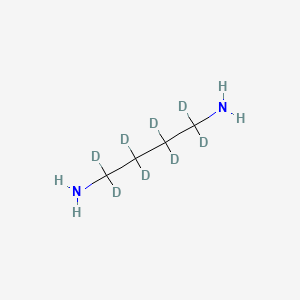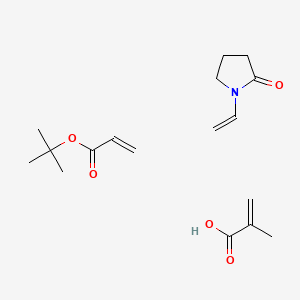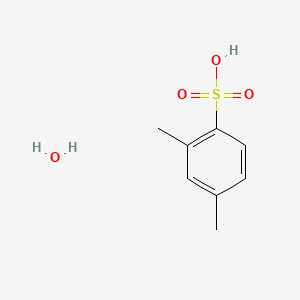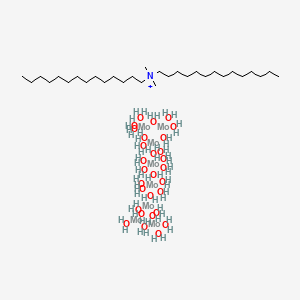
1,4-Butane-D8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butane-D8-diamine, also known as putrescine-D8, is a deuterated form of 1,4-butanediamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula for this compound is C4H4D8N2, and it is commonly used in various scientific research applications due to its unique properties .
Méthodes De Préparation
1,4-Butane-D8-diamine can be synthesized through several methods. One common synthetic route involves the deuteration of 1,4-butanediamine. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents and solvents. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the efficient incorporation of deuterium .
Industrial production methods for this compound may involve large-scale deuteration processes, where the compound is produced in bulk quantities. These methods are designed to optimize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
1,4-Butane-D8-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: This compound can participate in substitution reactions where its amino groups are replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Butane-D8-diamine has a wide range of scientific research applications:
Chemistry: It is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.
Biology: This compound is utilized in metabolic studies to trace the pathways of amine metabolism in biological systems.
Medicine: It is employed in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: This compound is used in the synthesis of specialized polymers and materials with enhanced properties .
Mécanisme D'action
The mechanism of action of 1,4-Butane-D8-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to other biologically active amines, influencing cellular processes such as cell growth and differentiation. The deuterium atoms in the compound can also affect the rate of metabolic reactions, leading to differences in the biological activity compared to non-deuterated analogs .
Comparaison Avec Des Composés Similaires
1,4-Butane-D8-diamine can be compared to other similar compounds such as:
1,4-Butanediamine:
1,3-Diaminopropane: A shorter-chain diamine with similar chemical properties.
1,6-Diaminohexane: A longer-chain diamine used in the production of nylon and other polymers
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications, particularly in studies involving isotopic labeling and tracing .
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i1D2,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDHWZJUCRJVML-SVYQBANQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N)C([2H])([2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[[2-amino-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B569636.png)

![v-Triazolo[4,5-b]pyridine, 5,6-dimethyl- (6CI)](/img/new.no-structure.jpg)



![FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE](/img/structure/B569644.png)

![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)

![(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide](/img/structure/B569653.png)

